Cas no 60612-87-5 (ETHYL 3-CHLOROBENZIMIDATE HYDROCHLORIDE)
ETHYL 3-CHLOROBENZIMIDATE HYDROCHLORIDE Chemical and Physical Properties
Names and Identifiers
-
- ETHYL 3-CHLOROBENZIMIDATE HYDROCHLORIDE
- ethyl 3-chlorobenzenecarboximidate,hydrochloride
- WWVBRUOYKGDMFY-UHFFFAOYSA-N
- AKOS028109972
- SCHEMBL1544955
- A898209
- 60612-87-5
- 3-Chloro-benzimidic acid ethyl ester hydrochloride
- DTXSID20620385
- MFCD12031864
- Benzenecarboximidic acid, 3-chloro-, ethyl ester, hydrochloride
- ethyl 3-chlorobenzenecarboximidate;hydrochloride
- DB-307988
- ethyl 3-chlorobenzene-1-carboximidate hydrochloride
- ethyl 3-chlorobenzenecarboximidate hydrochloride
- Ethyl 3-chlorobenzene-1-carboximidate--hydrogen chloride (1/1)
- CS-10308
-
- Inchi: 1S/C9H10ClNO.ClH/c1-2-12-9(11)7-4-3-5-8(10)6-7;/h3-6,11H,2H2,1H3;1H
- InChI Key: WWVBRUOYKGDMFY-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(C(=N)OCC)=C1.Cl
Computed Properties
- Exact Mass: 219.02193
- Monoisotopic Mass: 219.0217694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 161
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.1Ų
Experimental Properties
- PSA: 33.08
ETHYL 3-CHLOROBENZIMIDATE HYDROCHLORIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB302274-500mg |
3-Chloro-benzimidic acid ethyl ester hydrochloride, 95%; . |
60612-87-5 | 95% | 500mg |
€150.80 | 2025-04-17 | |
| abcr | AB302274-1g |
3-Chloro-benzimidic acid ethyl ester hydrochloride, 95%; . |
60612-87-5 | 95% | 1g |
€211.90 | 2025-04-17 | |
| abcr | AB302274-5g |
3-Chloro-benzimidic acid ethyl ester hydrochloride, 95%; . |
60612-87-5 | 95% | 5g |
€651.60 | 2025-04-17 | |
| A2B Chem LLC | AB50927-1g |
Ethyl 3-chlorobenzimidate hydrochloride |
60612-87-5 | 95+% | 1g |
$628.00 | 2024-04-19 | |
| A2B Chem LLC | AB50927-2g |
Ethyl 3-chlorobenzimidate hydrochloride |
60612-87-5 | 95+% | 2g |
$830.00 | 2024-04-19 | |
| A2B Chem LLC | AB50927-5g |
Ethyl 3-chlorobenzimidate hydrochloride |
60612-87-5 | 95+% | 5g |
$1134.00 | 2024-04-19 | |
| A2B Chem LLC | AB50927-10g |
Ethyl 3-chlorobenzimidate hydrochloride |
60612-87-5 | 95+% | 10g |
$1337.00 | 2024-04-19 | |
| A2B Chem LLC | AB50927-25g |
Ethyl 3-chlorobenzimidate hydrochloride |
60612-87-5 | 95+% | 25g |
$1944.00 | 2024-04-19 | |
| A2B Chem LLC | AB50927-50g |
Ethyl 3-chlorobenzimidate hydrochloride |
60612-87-5 | 95+% | 50g |
$2855.00 | 2024-04-19 | |
| A2B Chem LLC | AB50927-100g |
Ethyl 3-chlorobenzimidate hydrochloride |
60612-87-5 | 95+% | 100g |
$4037.00 | 2024-04-19 |
ETHYL 3-CHLOROBENZIMIDATE HYDROCHLORIDE Suppliers
ETHYL 3-CHLOROBENZIMIDATE HYDROCHLORIDE Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on ETHYL 3-CHLOROBENZIMIDATE HYDROCHLORIDE
ETHYL 3-CHLOROBENZIMIDATE HYDROCHLORIDE (CAS No. 60612-87-5): A Comprehensive Overview
ETHYL 3-CHLOROBENZIMIDATE HYDROCHLORIDE, identified by its Chemical Abstracts Service (CAS) number 60612-87-5, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the benzimidate class, which has garnered considerable attention due to its versatile applications in medicinal chemistry and drug development. The benzimidate moiety is known for its broad spectrum of biological activities, making it a valuable scaffold for designing novel therapeutic agents.
The hydrochloride salt form of ethyl 3-chlorobenzimidate enhances its solubility and stability, which are critical factors in pharmaceutical formulations. This improved solubility makes it more amenable for various pharmacokinetic studies and potential clinical applications. The compound's structural features, particularly the 3-chlorobenzimidate core, contribute to its reactivity and interaction with biological targets, which is a key consideration in drug design.
In recent years, there has been a surge in research focused on benzimidate derivatives due to their potential in treating a variety of diseases. Studies have highlighted the antimicrobial, anti-inflammatory, and anticancer properties of benzimidate compounds. Specifically, ethyl 3-chlorobenzimidate hydrochloride has been investigated for its role in modulating enzyme activities and inhibiting the growth of pathogenic microorganisms. Its mechanism of action often involves interference with essential cellular processes, thereby exerting therapeutic effects.
One of the most compelling aspects of ethyl 3-chlorobenzimidate hydrochloride is its utility as a building block in synthesizing more complex molecules. Pharmaceutical researchers have leveraged this compound to develop novel analogs with enhanced pharmacological profiles. For instance, modifications at the 3-chlorobenzimidate core have led to the discovery of compounds with improved selectivity and reduced side effects. These advancements underscore the importance of ethyl 3-chlorobenzimidate hydrochloride in the arsenal of medicinal chemists.
The synthesis of ethyl 3-chlorobenzimidate hydrochloride involves well-established chemical methodologies that ensure high yield and purity. The process typically begins with the reaction of chlorobenzoyl chloride with guanidine hydrochloride to form benzoylguanidine, which is subsequently ethylated to yield ethyl 3-chlorobenzimidate. The final step involves conversion to the hydrochloride salt to improve solubility. This synthetic route is robust and scalable, making it suitable for industrial production.
From a pharmacological perspective, ethyl 3-chlorobenzimidate hydrochloride has shown promise in preclinical studies. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for treating conditions ranging from infectious diseases to chronic inflammatory disorders. Furthermore, its structural similarity to known drugs facilitates rapid optimization and development of new therapeutic agents. This has spurred interest among academic institutions and pharmaceutical companies alike.
The chemical properties of ethyl 3-chlorobenzimidate hydrochloride also make it an attractive candidate for use in combinatorial chemistry and high-throughput screening (HTS) platforms. These techniques allow researchers to rapidly assess the activity of large libraries of compounds against various biological targets. By incorporating ethyl 3-chlorobenzimidate hydrochloride into these screens, scientists can identify lead compounds that exhibit desirable pharmacological properties.
In conclusion, ETHYL 3-CHLOROBENZIMIDATE HYDROCHLORIDE (CAS No. 60612-87-5) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and biological activities make it a valuable tool for designing novel therapeutic agents. As research in this area continues to evolve, ethyl 3-chlorobenzimidate hydrochloride is likely to play an increasingly important role in addressing unmet medical needs.
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